molecular formula C12H18ClFN2O2S B3019160 (1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)methanamine hydrochloride CAS No. 1353985-93-9

(1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)methanamine hydrochloride

Cat. No.: B3019160
CAS No.: 1353985-93-9
M. Wt: 308.8
InChI Key: FPIJKWITVNNBDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary target of (1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)methanamine hydrochloride is the serotonin transporter (SERT) . SERT is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thus regulating serotonin levels in the brain. By inhibiting SERT, this compound increases the availability of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission .

Mode of Action

The compound binds to the serotonin transporter at a site distinct from serotonin itself, causing an allosteric inhibition. This binding prevents the transporter from undergoing the conformational changes necessary to transport serotonin back into the presynaptic neuron. As a result, serotonin remains in the synaptic cleft longer, leading to prolonged activation of postsynaptic serotonin receptors .

Preparation Methods

The synthesis of (1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)methanamine hydrochloride involves several stepsThe reaction conditions typically involve the use of a base such as triethylamine and solvents like dichloromethane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

(1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

(1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers use this compound to study its effects on biological systems, particularly its interactions with proteins and enzymes.

    Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: This compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

(1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)methanamine hydrochloride can be compared with other piperidine derivatives such as:

What sets this compound apart is the presence of both a fluorophenyl group and a sulfonyl group, which confer unique chemical and biological properties .

Properties

IUPAC Name

[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O2S.ClH/c13-11-3-5-12(6-4-11)18(16,17)15-7-1-2-10(8-14)9-15;/h3-6,10H,1-2,7-9,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIJKWITVNNBDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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